Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Description
Silane, (4-bromo-2-butynyl)oxydimethyl- (CAS: 91202-71-0) is a brominated organosilicon compound with the molecular formula C₁₀H₂₁BrOSi and a molecular weight of 265.266 g/mol . The (E)-isomer configuration indicates a specific spatial arrangement of substituents around the double bond in the butynyl chain. This compound features:
- A tert-butyldimethylsilyl (tBDMS) group, a sterically bulky protecting group widely used in organic synthesis.
- A 4-bromo-2-butynyloxy moiety, combining a triple bond (alkyne) and a bromine atom, which confers reactivity in cross-coupling and polymerization reactions.
Its structural uniqueness lies in the juxtaposition of the electron-withdrawing bromine atom and the electron-rich alkyne, making it valuable in catalytic applications and functional material synthesis.
Properties
IUPAC Name |
4-bromobut-2-ynoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELGMOVVQFFDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552623 | |
| Record name | [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110796-98-0 | |
| Record name | [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Conditions
The most straightforward route involves silylation of 4-bromo-2-butyn-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. This method leverages the nucleophilic substitution of the hydroxyl group by the silyl chloride:
$$
\text{4-Bromo-2-butyn-1-ol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{Silane, (4-bromo-2-butynyl)oxydimethyl-} + \text{HCl}
$$
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Imidazole (2.5–3.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv).
- Temperature: 0°C to room temperature (20–25°C).
- Reaction Time: 12–24 hours.
- Workup: Extraction with ethyl acetate, washing with brine, drying over MgSO₄, and purification via silica gel chromatography (hexane/ethyl acetate gradient).
Yield: 65–78% (depending on solvent and base selection).
Optimization Studies
Base Selection:
- Imidazole favors faster reaction kinetics due to its superior nucleophilicity, but residual imidazole may complicate purification.
- DIPEA minimizes side reactions (e.g., alkyne protonation) but requires longer reaction times.
Solvent Effects:
Alternative Silylation Strategies
Use of TBDMS Triflate
For sterically hindered alcohols, TBDMS triflate offers enhanced reactivity. This method is particularly useful when traditional silylation fails:
$$
\text{4-Bromo-2-butyn-1-ol} + \text{TBDMSOTf} \xrightarrow{\text{Base}} \text{Product} + \text{Triflate Byproduct}
$$
- Base: 2,6-Lutidine (2.0 equiv) or DIPEA.
- Solvent: DCM at −78°C to 0°C.
- Advantages: Higher functional group tolerance and faster reaction times (2–4 hours).
- Yield: 70–85%.
Comparative Analysis of Preparation Methods
| Parameter | TBDMSCl/Imidazole | TBDMS Triflate/DIPEA |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 65–78% | 70–85% |
| Cost | Low | High |
| Purification Ease | Moderate | Challenging |
| Scalability | Excellent | Limited |
Key Findings:
- The TBDMSCl/imidazole method is cost-effective and scalable for industrial applications.
- TBDMS triflate excels in academic settings where rapid synthesis and high yields are prioritized.
Challenges and Troubleshooting
Chemical Reactions Analysis
Silane, (4-bromo-2-butynyl)oxydimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (4-bromo-2-butynyl)oxydimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Silane, (4-bromo-2-butynyl)oxydimethyl- involves its interaction with specific molecular targets. The bromine atom and the triple bond in the 4-bromo-2-butynyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The silane group can also participate in various reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The following compounds share core features (tBDMS group, brominated substituents) but differ in backbone structure:
| Compound Name (CAS) | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Evidence ID |
|---|---|---|---|---|---|
| Target Compound (91202-71-0) | 4-Bromo-2-butynyloxy chain (alkyne) | C₁₀H₂₁BrOSi | 265.266 | Cross-coupling, polymer precursors | |
| Silane, (4-bromo-2-ethylphenoxy)(1,1-dimethylethyl)dimethyl- (540495-23-6) | Aromatic 4-bromo-2-ethylphenoxy group | C₁₄H₂₃BrOSi | 315.321 | Organic electronics, drug intermediates | |
| Silane, (4-bromo-2-ethyl-2-butenyl)oxydimethyl- (848366-58-5) | 4-Bromo-2-ethyl-2-butenyloxy (alkene) | C₁₂H₂₅BrOSi | 293.316 | Hydrosilylation, stereoselective synthesis | |
| Silane, (3-bromopropoxy)(1,1-dimethylethyl)dimethyl- (89031-84-5) | Shorter 3-bromopropoxy chain | C₉H₂₁BrOSi | 257.251 | Alcohol protection, nucleophilic substitution | |
| Silane, 2-(4-bromophenyl)ethoxydimethyl- (N/A) | 4-Bromophenyl ethyl group | C₁₄H₂₁BrOSi | 317.311 | Pharmaceuticals, aromatic coupling reactions |
Key Observations :
- Backbone Flexibility vs. Rigidity : The target compound’s alkyne group (C≡C) introduces rigidity and linearity, contrasting with the aromatic (rigid, planar) or alkene (flexible) backbones in analogs. This affects steric interactions in catalytic processes.
- Reactivity : The alkyne in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), while brominated alkenes (e.g., CAS 848366-58-5) are more suited for electrophilic additions .
- Steric Effects: The tBDMS group in all compounds provides steric protection, but bulkier substituents (e.g., ethylphenoxy in CAS 540495-23-6) reduce accessibility in reactions .
Physical and Chemical Properties
Notes:
Biological Activity
Silane, (4-bromo-2-butynyl)oxydimethyl- (CAS Number: 110796-98-0) is a specialized organosilicon compound characterized by its unique molecular structure and reactivity. With the molecular formula C10H19BrOSi, it contains elements such as bromine, silicon, carbon, hydrogen, and oxygen. This compound has garnered interest in various fields, including organic synthesis and biological applications, due to its potential reactivity and ability to modify biomolecules.
The biological activity of Silane, (4-bromo-2-butynyl)oxydimethyl- primarily stems from its structural components. The bromine atom and the triple bond in the 4-bromo-2-butynyl group are significant for its reactivity, allowing it to undergo nucleophilic substitution reactions. This property makes it a valuable tool in biochemical modifications and organic synthesis.
Chemical Reactivity
The compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to form oxides or other derivatives.
- Reduction : Potentially reduces the bromine atom to hydrogen or other substituents.
- Substitution : The bromine atom can be replaced with other groups under specific conditions.
These reactions enable its use in modifying biomolecules for research purposes.
Applications in Biological Research
Silane, (4-bromo-2-butynyl)oxydimethyl- has several applications in biological research:
- Modification of Biomolecules : It serves as a reagent for attaching functional groups to proteins or nucleic acids.
- Synthesis of Complex Molecules : Acts as a building block in organic synthesis, facilitating the creation of complex structures used in pharmaceuticals and biochemistry.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Silane, (4-bromo-2-butynyl)oxydimethyl-, it can be compared with similar silane compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Silane, (4-chloro-2-butynyl)oxydimethyl- | Chlorine instead of bromine | Different reactivity due to chlorine's electronegativity |
| Silane, (4-bromo-2-butynyl)oxydimethyl- | Same alkyl group | Similar applications but varied reaction pathways |
| Silane, (4-bromo-2-butynyl)oxyethyl- | Ethyl group instead of methyl | Alters physical and chemical properties |
This table illustrates how variations in structure can influence the biological activity and application potential of silanes.
Case Study 1: Modification of Proteins
In a study focusing on protein modification, Silane, (4-bromo-2-butynyl)oxydimethyl- was utilized to attach fluorescent tags to proteins. The success of this modification was attributed to the compound's ability to engage in nucleophilic substitution reactions with amino acid side chains. This approach allowed researchers to track protein localization within cells effectively.
Case Study 2: Synthesis of Anticancer Agents
Another research project explored the use of this silane compound in synthesizing novel anticancer agents. By employing its reactive sites for coupling with various bioactive molecules, researchers were able to create compounds that exhibited significant cytotoxicity against cancer cell lines. The findings indicated that the structural features of this silane contributed positively to the bioactivity of the resulting compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
